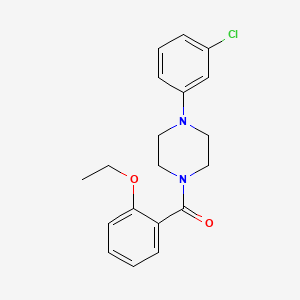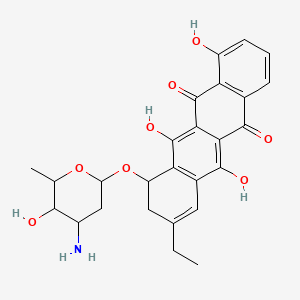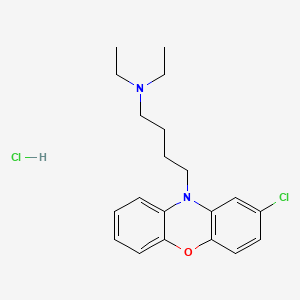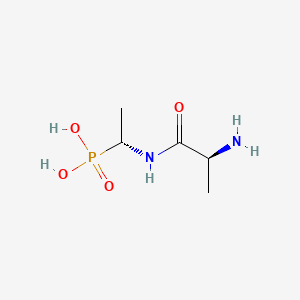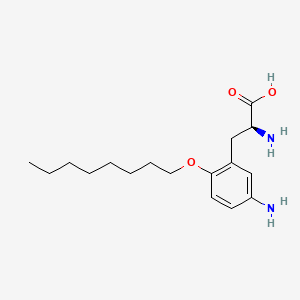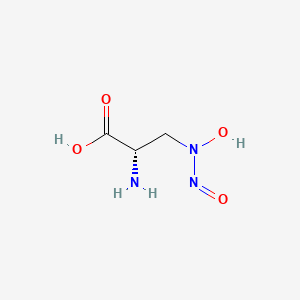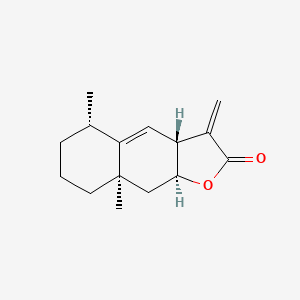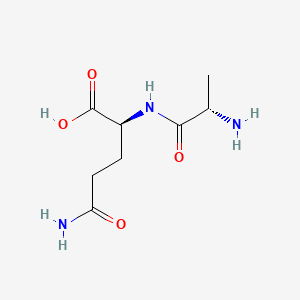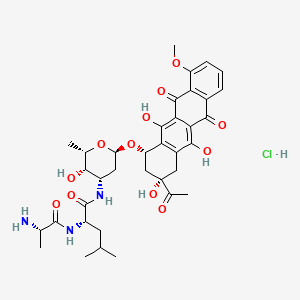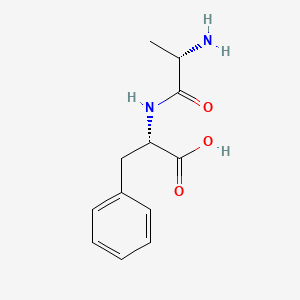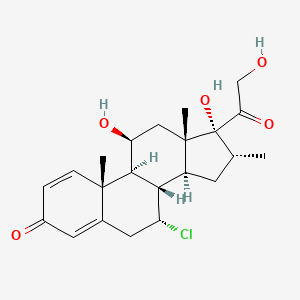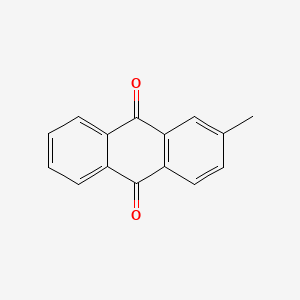
2-メチルアントラキノン
概要
説明
テクトキノンは、2-メチルアントラキノンとしても知られており、キノン類に属する有機化合物です。アントラキノンのメチル化誘導体であり、チークの木(Tectona grandis)の木材に自然に含まれています。 この化合物は、蚊の幼虫駆除剤としての役割やCOVID-19に対する治療薬としての可能性など、様々な生物活性で知られています .
科学的研究の応用
テクトキノンは、科学研究において幅広い応用範囲を持っています。
作用機序
テクトキノンは、様々なメカニズムを通じて効果を発揮します。
蚊の幼虫駆除: 蚊の幼虫の正常な発達を阻害し、死に至らしめます.
SARS-CoV-2の阻害: テクトキノンはSARS-CoV-2のメインプロテアーゼを阻害し、ウイルスの複製を防ぎます.
生化学分析
Biochemical Properties
2-Methylanthraquinone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be chlorinated to produce 1-chloro-2-methylanthraquinone and nitrated to form 1-nitro-2-methylanthraquinone. These derivatives can further interact with enzymes to produce other compounds, such as 1-amino-2-methyl derivative and anthraquinone-2-carboxylic acid . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
2-Methylanthraquinone has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the growth of certain cancer cells by inducing apoptosis through the mitochondrial pathway . This compound also affects the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation .
Molecular Mechanism
At the molecular level, 2-Methylanthraquinone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit receptor Src tyrosine kinase, which plays a role in cancer cell proliferation . Additionally, it can induce changes in gene expression, further influencing cellular functions and processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methylanthraquinone can change over time. The compound is stable when stored at room temperature and under normal conditions . Its stability and degradation can vary depending on the experimental conditions. Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methylanthraquinone vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have therapeutic effects, such as inhibiting cancer cell growth. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are crucial for determining the safe and effective dosage for therapeutic applications.
Metabolic Pathways
2-Methylanthraquinone is involved in several metabolic pathways. It can undergo hydroxylation, oxidation, methylation, deglycosylation, and esterification . These metabolic processes are facilitated by various enzymes and cofactors, which help in the conversion of the compound into different metabolites. These pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Methylanthraquinone is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Methylanthraquinone plays a significant role in its activity and function. It can be found in various cellular compartments, including the nucleus, cytoplasm, extracellular matrix, plasma membrane, mitochondrion, lysosome, and cytoskeleton . These localizations are influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles and compartments.
準備方法
合成経路と反応条件
テクトキノンは、無水フタル酸とトルエンの反応によって合成することができます。 この反応は、中間体の形成を伴い、その後酸化されてテクトキノンが生成されます . 反応条件としては、一般的に触媒の使用や反応温度の制御により、目的の生成物を得るようにします。
工業的製造方法
工業的な環境では、テクトキノンは、高速向流クロマトグラフィー(HSCCC)を用いて、分離および精製されることが多いです。 この方法は、Rubia cordifoliaなどの植物の粗抽出物からテクトキノンを他の生物活性成分から分離することができます .
化学反応の分析
反応の種類
テクトキノンは、以下のものを含む、様々な化学反応を起こします。
酸化: テクトキノン中のメチル基は、酸化されてアントラキノン-2-カルボン酸を生成することができます.
還元: テクトキノンは、還元されて1-アミノ-2-メチル誘導体を生成することができます.
置換: テクトキノンの塩素化は、1-クロロ-2-メチルアントラキノンの生成をもたらし、ニトロ化は1-ニトロ-2-メチルアントラキノンの生成をもたらします.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 塩素と硝酸は、それぞれ塩素化反応とニトロ化反応に使用されます。
生成される主な生成物
アントラキノン-2-カルボン酸: 酸化から生成.
1-アミノ-2-メチル誘導体: 還元から生成.
1-クロロ-2-メチルアントラキノン: および1-ニトロ-2-メチルアントラキノン は置換反応から生成されます.
類似化合物との比較
テクトキノンは、その特定の生物活性により、他のキノン類とは異なります。類似の化合物には、以下のようなものがあります。
2-エチルアントラキノン: 幼虫駆除活性を持つ別のキノン.
1-クロロアントラキノン: 染料合成に使用されることが知られています.
アントロン: 様々な生物活性を持つキノン誘導体.
テクトキノンは、蚊の幼虫駆除剤とCOVID-19に対する治療薬としての二重の役割を担っているため、その多様性と科学研究における重要性を強調しています .
特性
IUPAC Name |
2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-12-13(8-9)15(17)11-5-3-2-4-10(11)14(12)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWGQARXZDRHCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041439 | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-54-8 | |
| Record name | 2-Methylanthraquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylanthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylanthraquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Methylanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.399 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLANTHRAQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9P233HWAJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
